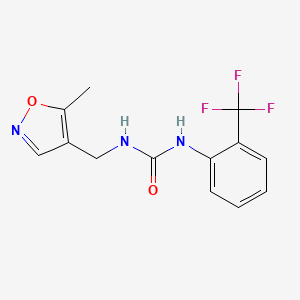

1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based compound featuring a 5-methylisoxazole moiety linked via a methyl group to the urea backbone and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole ring contributes to hydrogen-bonding interactions critical for target binding .

Properties

IUPAC Name |

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-8-9(7-18-21-8)6-17-12(20)19-11-5-3-2-4-10(11)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXCSNLDYXEVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with urea: The final step involves the reaction of the isoxazole derivative with a urea derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts, solvents, and specific temperature and pressure settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Comparison of Urea Derivatives with Aromatic and Heterocyclic Substituents

Key Observations :

- Substituent Position: The target compound’s ortho-trifluoromethyl group distinguishes it from analogs like SI24 (meta-CF3) and 11d (para-CF3).

- Heterocyclic Moieties : Replacing the thiazole-piperazine chain (e.g., 11j, 11e) with a 5-methylisoxazole-methyl group reduces molecular weight (~316 vs. 500–534 Da), likely improving membrane permeability .

- Synthetic Efficiency : Yields for thiazole-piperazine derivatives (85–88%) are comparable to isoxazole-based SI24 (83%), suggesting similar feasibility for scaled synthesis .

Physicochemical and Structural Analysis

Table 2: Structural and Physical Property Comparison

Key Observations :

- Planarity: Unlike the non-planar fluorophenyl-thiazole derivatives (e.g., compound 5), the target’s isoxazole-urea core likely adopts a planar conformation, favoring π-π stacking in target binding .

- Solubility : The absence of polar hydrazone or piperazine groups (cf. 1f and 11j) may reduce aqueous solubility but enhance lipophilicity, a trade-off critical for bioavailability .

Research Findings and Implications

- SAR Insights : Trifluoromethyl groups at ortho positions (target) vs. meta/para (SI24, 11d/e) may modulate target selectivity, as seen in kinase inhibitors where substituent position dictates potency .

- Synthetic Flexibility : The target’s isoxazole-methyl group simplifies synthesis compared to thiazole-piperazine derivatives, which require multi-step functionalization .

- Gaps in Data : Experimental data for the target (e.g., melting point, bioactivity) are absent in the provided evidence, highlighting the need for further characterization.

Notes

- Discrepancies in molecular weights across studies (e.g., 534.1 for 11j vs. 349.3 for SI24) reflect structural complexity differences.

- Cross-referencing synthetic protocols (e.g., recrystallization in SI23/SI24) may optimize the target’s purity and yield .

Biological Activity

1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, with CAS number 2034262-44-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 299.25 g/mol. Its structure includes a methylisoxazole ring and a trifluoromethyl phenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034262-44-5 |

| Molecular Formula | C₁₃H₁₂F₃N₃O₂ |

| Molecular Weight | 299.25 g/mol |

The biological activity of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea primarily involves its interaction with specific kinase pathways. Kinases are crucial in various cellular processes, including cell growth and proliferation.

Kinase Inhibition

Studies have shown that this compound exhibits selective inhibition against certain kinases, particularly those involved in cancer pathways. For example, it has been noted to target the Akt family of kinases, which play a pivotal role in cell survival and metabolism.

Efficacy in Cancer Models

In vitro studies have demonstrated that 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A recent study evaluated the compound's efficacy against several cancer cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 7.76 |

| OVCAR-8 (Ovarian Cancer) | 9.76 |

These results indicate that the compound is particularly potent against these cancer types, suggesting its potential as an anticancer agent.

Selectivity and Safety Profile

The selectivity of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea towards specific kinases minimizes off-target effects, which is crucial for reducing toxicity in therapeutic applications.

Safety Assessment

Preliminary safety assessments indicate that the compound has a moderate inhibitory effect on hERG channels (40% inhibition at 3 µM), which is important for evaluating cardiac safety profiles in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can purity be optimized?

- Methodology : The synthesis typically involves sequential coupling reactions. First, activate the isoxazole moiety (5-methylisoxazol-4-yl)methylamine with phosgene or carbonyldiimidazole to form an isocyanate intermediate. Next, react this intermediate with 2-(trifluoromethyl)aniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Key challenges include managing moisture-sensitive intermediates and optimizing stoichiometry to avoid side products like bis-urea derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm regioselectivity of urea bond formation. The trifluoromethyl group shows a distinct -NMR signal at δ -60 to -65 ppm.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion [M+H] at m/z 342.1 (calculated 342.11).

- FT-IR : Urea carbonyl stretch appears at ~1640–1680 cm; isoxazole ring vibrations at 1550–1600 cm .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Perform accelerated stability studies in buffered solutions (pH 1.2, 4.5, 7.4) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. The urea bond is prone to hydrolysis under acidic conditions (pH < 3), while the isoxazole ring remains stable up to 60°C. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Validate target engagement via competitive binding assays (e.g., fluorescence polarization for receptor affinity).

- Cross-validate results across orthogonal assays (e.g., SPR vs. cellular cAMP assays) .

Q. How do structural modifications (e.g., substituents on the phenyl or isoxazole rings) affect target selectivity?

- SAR Insights :

| Modification | Effect on Activity |

|---|---|

| 2-CF phenyl | Enhances lipophilicity (logP ↑) and receptor binding via hydrophobic interactions. |

| 5-Methylisoxazole | Improves metabolic stability compared to unsubstituted isoxazole. |

| Urea linker replacement | Thiourea analogs show reduced potency (ΔpIC = 1.2), emphasizing hydrogen bonding criticality. |

- Use molecular dynamics simulations (e.g., Desmond) to map binding pocket interactions .

Q. What in silico and in vitro approaches are optimal for identifying off-target effects?

- Methodology :

- Docking : Screen against PubChem BioAssay targets (e.g., kinases, GPCRs) using Glide SP/XP. Prioritize targets with docking scores ≤ -8 kcal/mol.

- Proteome profiling : Use KINOMEscan® or thermal shift assays to detect kinase inhibition.

- Transcriptomics : RNA-seq of treated cells (e.g., HepG2) identifies dysregulated pathways (e.g., NF-κB, MAPK) .

Q. How can metabolic pathways and major metabolites be elucidated?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Identify Phase I metabolites (e.g., hydroxylation at isoxazole methyl group) via LC-QTOF-MS.

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition.

- Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.